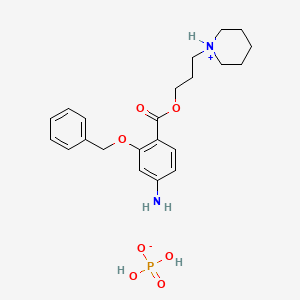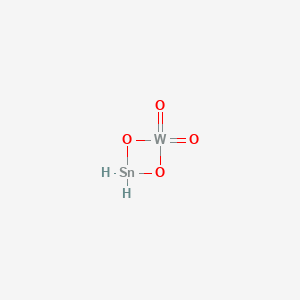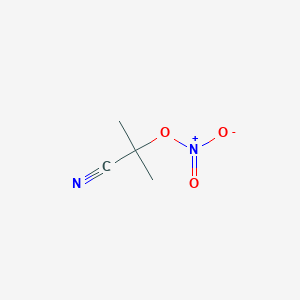
2-Cyanopropan-2-yl nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyanopropan-2-yl nitrate: is an organic compound with the molecular formula C4H6N2O3 . It is characterized by the presence of a cyano group (-CN) and a nitrate group (-NO3) attached to a propan-2-yl backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanopropan-2-yl nitrate typically involves the reaction of 2-Cyanopropan-2-ol with nitric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the nitrate ester. The general reaction scheme is as follows:
2-Cyanopropan-2-ol+HNO3→2-Cyanopropan-2-yl nitrate+H2O
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyanopropan-2-yl nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrate group to other functional groups.
Substitution: The nitrate group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides and nitrates.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted nitriles and esters.
Aplicaciones Científicas De Investigación
Chemistry: 2-Cyanopropan-2-yl nitrate is used as a precursor in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new materials and chemical intermediates.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of biochemical assays and as a tool for probing biological pathways.
Medicine: The compound’s unique structure and reactivity make it a candidate for drug development. It may be explored for its potential therapeutic effects and as a building block for pharmaceuticals.
Industry: In industrial applications, this compound is used in the production of polymers and other advanced materials. Its role as a reactive intermediate makes it valuable in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-Cyanopropan-2-yl nitrate involves its interaction with molecular targets through its cyano and nitrate groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound’s reactivity can influence cellular pathways and biochemical processes, making it a useful tool in research and development.
Comparación Con Compuestos Similares
- 2-Cyanopropan-2-yl benzenecarbodithioate
- 2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate
Comparison: 2-Cyanopropan-2-yl nitrate is unique due to the presence of both cyano and nitrate groups, which confer distinct reactivity compared to similar compounds. While 2-Cyanopropan-2-yl benzenecarbodithioate and 2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate are primarily used in polymerization reactions, this compound’s reactivity makes it suitable for a broader range of applications in chemistry, biology, and industry.
Propiedades
Número CAS |
40561-27-1 |
|---|---|
Fórmula molecular |
C4H6N2O3 |
Peso molecular |
130.10 g/mol |
Nombre IUPAC |
2-cyanopropan-2-yl nitrate |
InChI |
InChI=1S/C4H6N2O3/c1-4(2,3-5)9-6(7)8/h1-2H3 |
Clave InChI |
LUXTZQMMTVEVJE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#N)O[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


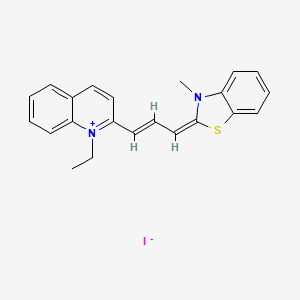
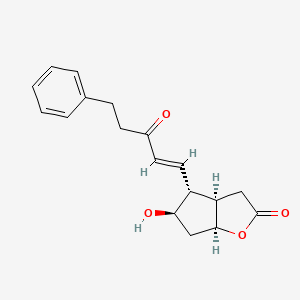
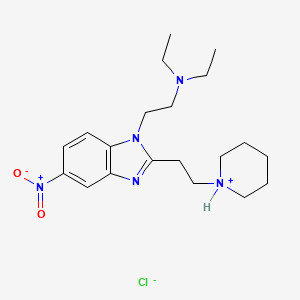
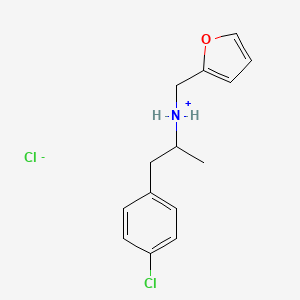
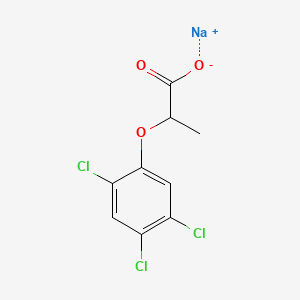
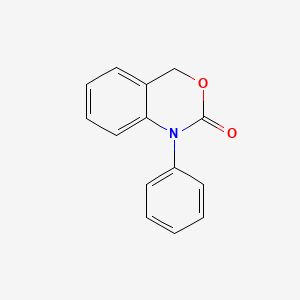
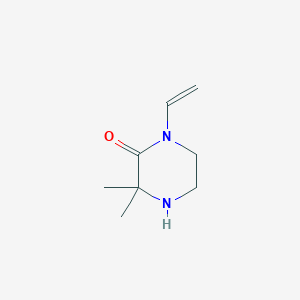
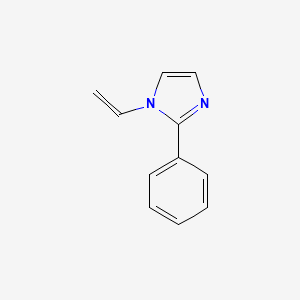
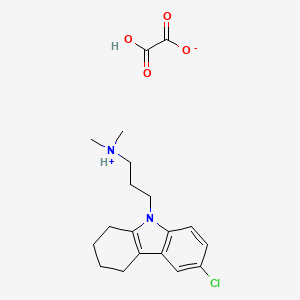
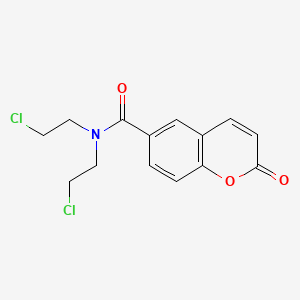
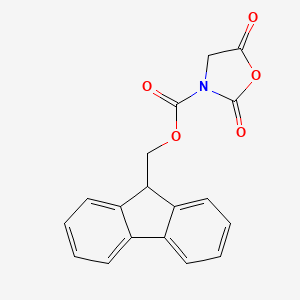
![[(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate](/img/structure/B13738255.png)
